![molecular formula C7H5Br2NO2 B1315277 Methyl 2,5-dibromonicotinate CAS No. 78686-82-5](/img/structure/B1315277.png)
Methyl 2,5-dibromonicotinate
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Overview
Description
“Methyl 2,5-dibromonicotinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It has a molecular weight of 294.928 Da . It’s commonly used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of seven carbon atoms, five hydrogen atoms, two bromine atoms, one nitrogen atom, and two oxygen atoms . The exact linear structure formula is not provided in the search results .
Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.928±0.06 g/cm3 . Its boiling point is predicted to be 279.1±20.0 °C . The melting point is reported to be 48-49 °C . The compound’s exact mass is 292.86900 .
Scientific Research Applications
Methylation in Bacterial Cell Extracts
Methyl 2,5-dibromonicotinate's related compound, dibromophenol, was studied for its methylation process in cell extracts from various bacterial strains like Rhodococcus and Pseudomonas. This process involves O-methylation, crucial for transforming certain compounds into their methylated counterparts. Methylation activity in these bacterial extracts is influenced by factors like S-adenosyl-l-methionine and is found to be higher for certain substrates, indicating a substrate-specific enzyme activity. The methylation of halogenated phenols and thiophenols, for instance, suggests significant applications in biodegradation and the biochemical transformation of environmental contaminants (Neilson et al., 1988).
DNA Methylation and Cellular Processes
DNA methylation, a process closely related to methylating agents like this compound, plays a pivotal role in various cellular processes and diseases, including cancer. It involves the addition of a methyl group to DNA, affecting gene expression and cellular behavior. Studies on DNA methylation have unveiled its crucial role in gene regulation, the stability of the genome, and its dynamic nature, which alters as per cellular needs. This process is intricately linked with cellular differentiation, development, and the onset of diseases like cancer, making it a focal point of intense research and potential therapeutic interventions (Moore et al., 2013).
Safety and Hazards
Mechanism of Action
- Activation of nAChRs leads to various effects due to their widespread distribution in autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .
- In the brain, it can enhance cognitive function and affect mood due to its reward effect in the limbic system .
- In the adrenal medulla, nAChR activation leads to catecholamine release, affecting blood pressure and heart rate .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
methyl 2,5-dibromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGNHPIJCKMPTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506560 |
Source
|
Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78686-82-5 |
Source
|
Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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